molecular formula C13H18N2O2 B14596752 6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol CAS No. 59791-06-9

6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol

Cat. No.: B14596752
CAS No.: 59791-06-9
M. Wt: 234.29 g/mol
InChI Key: AOIJUKAIQXJJDF-UHFFFAOYSA-N
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Description

6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol is a complex organic compound that features a piperidine ring fused with a furo-pyridine system. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative, which undergoes a series of cyclization and functionalization reactions to form the desired furo-pyridine structure. Key steps often include:

    Cyclization: Formation of the furo-pyridine ring system through intramolecular cyclization reactions.

    Functionalization: Introduction of the methyl and hydroxyl groups at specific positions on the ring system.

    Purification: Use of chromatographic techniques to isolate and purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the ring system.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring.

    Furo-Pyridine Derivatives: Compounds with similar fused ring systems but different substituents.

Uniqueness

What sets 6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol apart is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

59791-06-9

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

6-methyl-1-piperidin-1-yl-1,3-dihydrofuro[3,4-c]pyridin-7-ol

InChI

InChI=1S/C13H18N2O2/c1-9-12(16)11-10(7-14-9)8-17-13(11)15-5-3-2-4-6-15/h7,13,16H,2-6,8H2,1H3

InChI Key

AOIJUKAIQXJJDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2COC(C2=C1O)N3CCCCC3

Origin of Product

United States

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